1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol
Overview
Description
1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, an isopropyl group at the 5-position, and a thiol group at the 2-position
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of chemical and biological properties and are an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with isopropyl bromide in the presence of a base, followed by thiolation using thiourea or a similar reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding imidazole derivatives.
Substitution: The methyl and isopropyl groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nucleophile-substituted imidazole compounds.
Scientific Research Applications
1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its thiol group.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in drug development
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-thiol: Similar structure but with a nitro group instead of an isopropyl group.
1-Methyl-5-(propan-2-yl)-1H-imidazole-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness: 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a thiol and an isopropyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-methyl-4-propan-2-yl-1H-imidazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)6-4-8-7(10)9(6)3/h4-5H,1-3H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHRKFZXYAKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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